Epiisopiloturine
Overview
Description
Epiisopiloturine (EIP) is a novel compound derived from the bark of the Pilocarpus jaborandi tree, a species native to the Amazonian rainforest. It is a phenolic compound with a unique structure, consisting of an aromatic ring, a carboxylic acid, and an amide group. EIP has demonstrated a variety of potential pharmacological activities, including anti-inflammatory, antioxidant, and antinociceptive effects. In addition, EIP has been found to have neuroprotective and neuroregenerative effects in animal models of neurological disorders.
Scientific Research Applications
Anti-Inflammatory and Anti-Oxidative Properties in Crohn's Disease
Epiisopiloturine (EPI) has demonstrated significant anti-inflammatory and anti-oxidative effects in a rat model of Crohn's disease. It effectively reduced macroscopic and microscopic scores, wet weight of the colon, neutrophilic infiltration, and expression of pro-inflammatory cytokine IL-1β. Additionally, EPI maintained or restored glutathione levels and decreased malondialdehyde levels, indicating its potential as a pharmacological tool against intestinal inflammatory diseases (Carvalho et al., 2018).
Inhibition of Pro-Inflammatory Mechanisms in Neutrophils
EPI and its related compound, epiisopilosine, have shown potential in inhibiting pro-inflammatory mechanisms in human neutrophils. This property underscores their therapeutic potential in managing inflammation-related conditions (Rocha et al., 2019).
Gastrointestinal Protective Effects
This compound hydrochloride, a derivative of EPI, has exhibited protective effects against gastrointestinal damage induced by naproxen in rats. It effectively mitigated macroscopic and microscopic gastric damage, reduced pro-inflammatory cytokines, and oxidative stress while increasing gastric mucosal blood flow (Nicolau et al., 2017).
Enhancing Solubility for Pharmaceutical Applications
Studies have focused on enhancing the solubility of EPI for pharmaceutical applications. For instance, inclusion complexes with hydroxypropyl-β-cyclodextrin have been developed to increase its dissolution rate, demonstrating the feasibility of using EPI in pharmaceutical dosage forms (Melo et al., 2021).
Protection Against Intestinal Mucositis
EPI has been studied for its protective effects against modifications in intestinal mucosa induced by 5-fluorouracil. It showed significant effects in reducing morphometric changes in villi and crypts and inhibited the expression of Cyclooxygenase-2, suggesting its potential in treating intestinal mucositis (Barbosa et al., 2019).
Compatibility with Pharmaceutical Excipients
Research on EPI's compatibility with pharmaceutical excipients for solid formulations has been conducted, suggesting its potential in the development of various medicinal formulations (Melo et al., 2015).
Use in Drug Delivery Systems
EPI has been encapsulated in nanoparticles, like acetylated cashew gum, to enhance its solubility and allow for slow release. This advancement indicates its potential in drug delivery systems (Rodrigues et al., 2019).
Metal Complexes for Enhanced Activity
EPI has been complexed with metals like copper and zinc, showing improved schistosomicidal properties with copper complexes and decreased activity with zinc, highlighting its potential in treating Schistosomiasis (Portes et al., 2016).
Development of Self-Nanoemulsifying Drug-Delivery Systems
The development of self-nanoemulsifying drug-delivery systems (SNEDDS) for EPI has been researched to improve oral absorption and antischistosomal activity, indicating a novel approach for enhancing its bioavailability and therapeutic efficacy (Lima et al., 2018).
Antinociceptive Activity
EPI has been investigated for its antinociceptive and anti-inflammatory activities, showing significant effects in reducing pain and inflammation in various models. This points towards its potential use in pain management (Silva et al., 2013).
Potential in Schistosomiasis Treatment
EPI has shown promising results in treating Schistosomiasis, with activity against various stages of Schistosoma mansoni. This highlights its potential as an alternative treatment for this parasitic disease (Véras et al., 2013).
Nanopharmaceutical Approach
Nanopharmaceutical approaches using liposome systems for this compound have been explored, showing enhanced schistosomicidal activity and providing a novel method for its delivery and effectiveness (Guimarães et al., 2014).
In Vivo Anthelmintic Activity
EPI has demonstrated in vivo anthelmintic activity against juvenile and adult worms of Schistosoma mansoni, suggesting its potential as an effective treatment for this parasitic infection (Guimarães et al., 2015).
Computational Chemistry and Molecular Docking Studies
Computational chemistry and molecular docking studies have been performed on imidazole alkaloids like EPI, predicting their molecular properties related to pharmacological potential, particularly in treating Schistosomiasis (Rocha et al., 2018).
Antibacterial and Anthelmintic Activities
Studies have explored the antibacterial and anthelmintic activities of imidazole alkaloids like EPI, indicating their potential in treating various infectious diseases (Rocha et al., 2017).
Anti-Inflammatory Activity in Wound Treatment
Research has focused on the anti-inflammatory activity of EPI in wound treatment, highlighting its role in facilitating tissue repair and healing processes (Rodrigues et al., 2022).
Seasonal Variation in Alkaloid Content
Investigations into the seasonal variation in the content of alkaloids like EPI in Pilocarpus microphyllus have provided insights into their optimal extraction and application times (Lima et al., 2017).
Mechanism of Action
Epiisopiloturine (EPI), also known as (3S,4R)-3-[(S)-hydroxy(phenyl)methyl]-4-[(1-methylimidazol-4-yl)methyl]oxolan-2-one, is an imidazole alkaloid extracted from the leaves of Pilocarpus microphyllus . This compound has shown promising activity against several diseases and conditions .
Target of Action
EPI primarily targets the Cyclooxygenase-2 (COX-2) pathway and TLR4/NF-κB-MAPK signaling pathway in cells. COX-2 is an enzyme involved in inflammation, and TLR4/NF-κB-MAPK is a signaling pathway that plays a crucial role in the immune response .
Mode of Action
EPI interacts with its targets by inhibiting their activity. It reduces inflammation indicators and oxidative stress, thus presenting anti-inflammatory action . In the TLR4/NF-κB-MAPK signaling pathway, EPI inhibits the expression of TLR4 and the phosphorylation of NF-κB p65 and MAPKs (JNK and ERK1/2) .
Biochemical Pathways
EPI affects the COX-2 pathway and the TLR4/NF-κB-MAPK signaling pathway . By inhibiting these pathways, EPI reduces the production of pro-inflammatory mediators such as IL-1β, TNF-α, and COX-2 . This leads to a decrease in inflammation and oxidative stress .
Pharmacokinetics
Research has shown that a self-nanoemulsifying drug-delivery system (snedds) can enhance epi’s bioavailability after oral administration . This suggests that EPI’s ADME properties and bioavailability can be improved with appropriate drug delivery systems .
Result of Action
EPI’s action results in a reduction of inflammation and oxidative stress . It also preserves the number of circulating leukocytes, contributes to the recovery of tissue architecture, and restores the number of goblet cells in the small intestine . In the context of neuroinflammation, EPI reduces the production of pro-inflammatory cytokines IL-6 and TNF- α .
Action Environment
The action of EPI can be influenced by various environmental factors. For instance, the use of a self-nanoemulsifying drug-delivery system (SNEDDS) can enhance EPI’s bioavailability and improve its in vivo antischistosomal activity . .
Future Directions
EPI has shown promising results in reducing inflammation and oxidative stress . It also preserved the number of circulating leukocytes, contributed to the recovery of the tissue architecture, and restored the number of goblet cells in the small intestine . These findings suggest that EPI could be a potential candidate for future research in the development of treatments for various diseases .
Biochemical Analysis
Biochemical Properties
Epiisopiloturine has been found to interact with various enzymes and proteins, contributing to its biochemical effects. It has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation . This interaction likely contributes to the anti-inflammatory properties of this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to reduce inflammation in microglial cells . It also preserves the number of circulating leukocytes, contributes to the recovery of tissue architecture, and restores the number of goblet cells in the small intestine .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It has been shown to inhibit the expression of TLR4, NF-κB p65, and MAPKs (JNK and ERK1/2), which are key players in the inflammatory response . This inhibition likely contributes to the anti-inflammatory properties of this compound .
Dosage Effects in Animal Models
In animal models, this compound has been administered at doses ranging from 0.1 to 10 mg/kg . The effects of this compound were found to be dose-dependent, with higher doses leading to more pronounced effects
Metabolic Pathways
Given its known interactions with key enzymes such as COX-2 , it is likely that this compound influences several metabolic pathways.
properties
IUPAC Name |
(3S,4R)-3-[(S)-hydroxy(phenyl)methyl]-4-[(1-methylimidazol-4-yl)methyl]oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-18-8-13(17-10-18)7-12-9-21-16(20)14(12)15(19)11-5-3-2-4-6-11/h2-6,8,10,12,14-15,19H,7,9H2,1H3/t12-,14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLOSKHCXIYWIO-AEGPPILISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC2COC(=O)C2C(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)C[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219627 | |
Record name | 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69460-80-6 | |
Record name | 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069460806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.